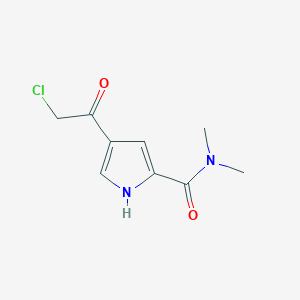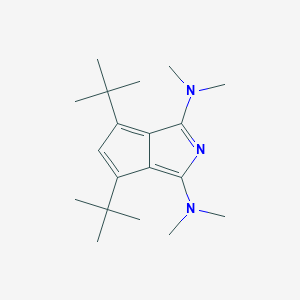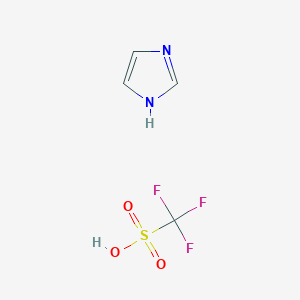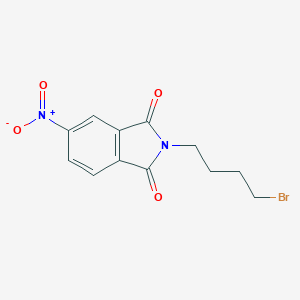
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindoles Isoindoles are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through ring-closure reactions involving alkynes or intramolecular α-arylation of amino esters.
Introduction of the Bromobutyl Side Chain: The bromobutyl side chain can be introduced via nucleophilic substitution reactions using 1,4-dibromobutane.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Cycloaddition: The isoindole core can undergo cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cycloaddition: Common dienophiles include maleic anhydride and dimethyl acetylenedicarboxylate.
Major Products:
Reduction of the Nitro Group: Formation of 2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution of the Bromobutyl Side Chain: Formation of various substituted isoindoles depending on the nucleophile used.
Cycloaddition Products:
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Industry:
Mécanisme D'action
The mechanism of action of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromobutyl side chain can undergo substitution reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Chlorobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness:
Propriétés
IUPAC Name |
2-(4-bromobutyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBKILMXULFSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370780 |
Source


|
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125207-39-8 |
Source


|
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
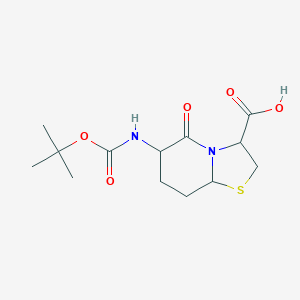


![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
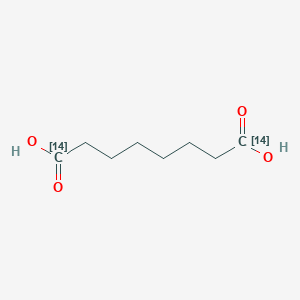


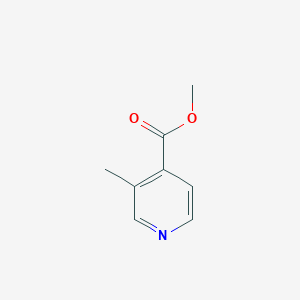
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
